Core Molecular Attributes of 3-(1-Aminoethyl)benzenesulfonamide
Core Molecular Attributes of 3-(1-Aminoethyl)benzenesulfonamide
An In-Depth Technical Guide to 3-(1-Aminoethyl)benzenesulfonamide: Physicochemical Properties, Synthesis, and Pharmaceutical Relevance
This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)benzenesulfonamide, a key organic molecule with significant potential in pharmaceutical research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, outlines a detailed synthetic pathway, and explores its analytical characterization and potential therapeutic applications. The content is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a thorough understanding of the compound's relevance and utility.
A foundational understanding of a molecule's basic properties is paramount before its application in complex research. 3-(1-Aminoethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by an aminoethyl group at the meta-position of the benzene ring.
Physicochemical Data Summary
The core physicochemical properties of 3-(1-Aminoethyl)benzenesulfonamide are summarized in the table below. These parameters are critical for its handling, characterization, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 200.26 g/mol | [1] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| CAS Number | 736913-57-8 | [1] |
| Appearance | White to off-white solid | N/A |
| IUPAC Name | 3-(1-aminoethyl)benzenesulfonamide | [1] |
| SMILES | CC(N)c1cccc(c1)S(=O)(=O)N | [1] |
The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, bestowing a wide range of biological activities upon molecules.[2] This group can act as a mimic of a carboxylic acid or a phenol, enabling it to interact with various biological targets.[2] Sulfonamides are found in a plethora of approved drugs, including antibacterial, antiviral, antidiabetic, and anticancer agents.[3][4] The acidic nature of the sulfonamide proton and its ability to participate in hydrogen bonding are key to its pharmacological versatility.[3]
Synthesis of 3-(1-Aminoethyl)benzenesulfonamide: A Plausible Synthetic Route
While specific literature on the synthesis of 3-(1-Aminoethyl)benzenesulfonamide is sparse, a reliable synthetic pathway can be extrapolated from established methods for analogous compounds, such as the commercially significant 4-(2-aminoethyl)benzenesulfonamide, an intermediate in the synthesis of the antidiabetic drug Glipizide.[5] The following multi-step synthesis is proposed, with each step explained to highlight the underlying chemical principles.
Caption: A proposed synthetic workflow for 3-(1-Aminoethyl)benzenesulfonamide.
Step-by-Step Synthetic Protocol
Step 1: Sulfonation of 3-Ethylacetophenone
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Rationale: The initial step involves introducing a sulfonic acid group onto the benzene ring. The acetyl group is a meta-director, which will guide the sulfonation to the desired position.
-
Protocol:
-
To a stirred solution of 3-ethylacetophenone in a suitable solvent (e.g., dichloromethane), add fuming sulfuric acid (oleum) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
The precipitated 3-acetylbenzenesulfonic acid can be isolated by filtration and washed with cold water.
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Step 2: Chlorosulfonation
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Rationale: The sulfonic acid is converted to a more reactive sulfonyl chloride, which is a key intermediate for the introduction of the sulfonamide group.
-
Protocol:
-
Treat the dried 3-acetylbenzenesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Heat the mixture under reflux for 2-4 hours.
-
Remove the excess chlorinating agent by distillation under reduced pressure to yield 3-acetylbenzenesulfonyl chloride.
-
Step 3: Amination
-
Rationale: The sulfonyl chloride readily reacts with ammonia to form the sulfonamide.
-
Protocol:
-
Dissolve the 3-acetylbenzenesulfonyl chloride in an inert solvent like acetone.
-
Add this solution dropwise to a cooled (0 °C) and stirred solution of concentrated aqueous ammonia.
-
Stir the reaction at room temperature for 3-6 hours.
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The product, 3-acetylbenzenesulfonamide, can be precipitated by pouring the reaction mixture into ice water, followed by filtration and drying.[5]
-
Step 4: Reductive Amination
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Rationale: The final step involves the conversion of the acetyl group to the desired aminoethyl group. Reductive amination is a standard method for this transformation.
-
Protocol:
-
Dissolve 3-acetylbenzenesulfonamide in a suitable solvent such as methanol.
-
Add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction at room temperature for 24-48 hours.
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the final product, 3-(1-Aminoethyl)benzenesulfonamide, by column chromatography or recrystallization.
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Comprehensive Analytical Characterization
Ensuring the identity and purity of a synthesized compound is a critical aspect of drug development.[6][7] A combination of spectroscopic and chromatographic techniques should be employed for the comprehensive characterization of 3-(1-Aminoethyl)benzenesulfonamide.
Caption: A typical analytical workflow for compound verification.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the amine protons. The aromatic protons will exhibit a characteristic splitting pattern for a 1,3-disubstituted benzene ring. The sulfonamide protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbonyl carbon if any impurities from the starting material are present.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(1-Aminoethyl)benzenesulfonamide, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at m/z 200.26 or 201.27, respectively.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine and sulfonamide, S=O stretching for the sulfonamide group, and C-H stretching for the aromatic and aliphatic components.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of pharmaceutical compounds.[9] A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable. The purity is determined by the area percentage of the main peak in the chromatogram.
Physicochemical Properties in the Context of Drug Development
The pharmacokinetic and pharmacodynamic properties of a drug candidate are heavily influenced by its physicochemical characteristics.[10] For 3-(1-Aminoethyl)benzenesulfonamide, the following parameters are of particular importance.
Acid Dissociation Constant (pKa)
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Rationale: The pKa values of a molecule determine its ionization state at a given pH, which in turn affects its solubility, permeability, and binding to its biological target.[10] 3-(1-Aminoethyl)benzenesulfonamide has two ionizable groups: the basic amino group and the acidic sulfonamide proton.
-
Experimental Protocol (Potentiometric Titration):
-
Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amine.
-
Separately, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic sulfonamide.
-
The pKa values are determined from the inflection points of the titration curve.
-
Lipophilicity (LogP and LogD)
-
Rationale: Lipophilicity is a key determinant of a drug's ability to cross cell membranes. LogP is the partition coefficient of the neutral form of the molecule between octanol and water, while LogD is the distribution coefficient at a specific pH, taking into account all ionic species.[11]
-
Experimental Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in a biphasic system of n-octanol and a buffer of a specific pH (e.g., 7.4 for physiological relevance).
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separate the two phases and measure the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
-
Calculate LogD from the ratio of the concentrations.
-
Potential Applications and Structure-Activity Relationships (SAR)
The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[12]
Rationale for the 3-Isomer
The positional isomerism of the aminoethyl group on the benzenesulfonamide core can have a profound impact on biological activity. While the 4-isomer is a known precursor to antidiabetic drugs, the 3-isomer may exhibit a different pharmacological profile. Structure-activity relationship (SAR) studies often explore such positional changes to optimize target binding and selectivity.[13] For instance, altering the substitution pattern on the phenyl ring can significantly impact the inhibitory activity of benzenesulfonamide-based compounds against various enzymes.[14]
Potential Therapeutic Targets
-
Carbonic Anhydrase Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Different isoforms of carbonic anhydrase are implicated in diseases such as glaucoma, epilepsy, and cancer.[3]
-
Kinase Inhibition: The sulfonamide moiety can be found in a number of kinase inhibitors used in cancer therapy.[4]
-
Antimicrobial Activity: Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[15]
Future Directions: Computational and Biological Screening
To explore the therapeutic potential of 3-(1-Aminoethyl)benzenesulfonamide, a logical next step would be to perform computational docking studies against a panel of relevant biological targets.[16][17] This in silico screening can help prioritize subsequent in vitro biological assays to identify potential lead compounds for drug discovery programs.
Conclusion
3-(1-Aminoethyl)benzenesulfonamide is a molecule of significant interest to the pharmaceutical sciences. Its molecular weight of 200.26 g/mol and its structural features, particularly the versatile sulfonamide group, make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, analytical characterization, and key physicochemical properties, as outlined in this guide, is essential for its effective application in drug discovery and development. The exploration of its biological activities, guided by an understanding of the structure-activity relationships of related compounds, holds promise for the identification of new lead compounds for a variety of diseases.
References
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